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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to optimizing the dosing schedule of ANG1005 for

maximum therapeutic efficacy. The information is presented in a question-and-answer format to

directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ANG1005?

ANG1005 is a peptide-drug conjugate designed to cross the blood-brain barrier (BBB).[1] It

consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to

Angiopep-2, a 19-amino acid peptide.[1][2][3] This peptide targets the low-density lipoprotein

receptor-related protein 1 (LRP1), which is overexpressed on the surface of endothelial cells of

the BBB and various cancer cells, including glioma and breast cancer.[4][5][6] Upon binding to

LRP1, ANG1005 is transported across the BBB via receptor-mediated transcytosis.[6][7] Once

inside the target cancer cell, the ester linkages are cleaved by intracellular esterases, releasing

paclitaxel.[8] The released paclitaxel then binds to β-tubulin, stabilizing microtubules and

arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[2]

Q2: What are the recommended starting doses for preclinical and clinical studies?

Dosing recommendations for ANG1005 vary between preclinical and clinical settings.
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Preclinical: In murine xenograft models of glioblastoma and lung carcinoma, intraperitoneal

injections of ANG1005 at doses of 20 mg/kg and 50 mg/kg have shown significant anti-tumor

activity and increased survival.[2]

Clinical: In Phase I and II clinical trials for recurrent high-grade glioma and breast cancer

brain metastases, ANG1005 has been administered intravenously at doses ranging from 420

mg/m² to 650 mg/m² every 21 days.[4][5] A commonly used and well-tolerated starting dose

in several studies is 600 mg/m² administered as an intravenous infusion over one hour every

21 days.[3][5][9]

Q3: How should ANG1005 be prepared and administered in preclinical animal models?

For preclinical studies, ANG1005 can be administered via intravenous (IV) or intraperitoneal

(IP) injection. For IV administration in mice, a volume of less than 0.2 mL is recommended,

typically via the tail vein, using a 27-30 gauge needle. For IP injections, a larger volume of up to

2-3 mL can be administered. It is crucial to ensure the substance is sterile and isotonic.
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Issue Potential Cause(s) Suggested Solution(s)

Low in vitro cytotoxicity in

LRP1-expressing cancer cells

1. Low LRP1 expression levels

in the specific cell line clone. 2.

Suboptimal drug concentration

or incubation time. 3.

Degradation of ANG1005. 4.

Paclitaxel resistance in the cell

line.

1. Verify LRP1 expression

levels by Western blot or flow

cytometry. 2. Perform a dose-

response study with a wider

range of concentrations and

multiple time points (e.g., 24,

48, 72 hours). 3. Ensure

proper storage of ANG1005 at

recommended temperatures

and avoid repeated freeze-

thaw cycles. 4. Test the

sensitivity of the cells to

paclitaxel alone to confirm

baseline resistance.

High variability in tumor growth

inhibition in xenograft models

1. Inconsistent tumor cell

implantation. 2. Variation in

drug administration (e.g.,

leakage during injection). 3.

Differences in animal

metabolism and drug

clearance. 4. Heterogeneity of

the tumor microenvironment.

1. Standardize the number of

cells injected and the injection

site. 2. Ensure proper training

on injection techniques to

minimize variability. 3. Increase

the number of animals per

group to improve statistical

power. 4. Monitor tumor growth

closely and use appropriate

statistical methods to account

for variability.

Unexpected toxicity in animal

models at recommended

doses

1. Strain-specific sensitivity to

taxanes. 2. Off-target effects of

the peptide-drug conjugate. 3.

Formulation issues leading to

aggregation or precipitation.

1. Conduct a pilot dose-

escalation study in the specific

animal strain to determine the

maximum tolerated dose

(MTD). 2. Monitor animals

closely for clinical signs of

toxicity and perform

histopathological analysis of

major organs. 3. Visually

inspect the drug solution
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before administration for any

signs of precipitation.

Poor brain penetration in in

situ brain perfusion

experiments

1. Technical issues with the

perfusion setup (e.g., leaks,

incorrect flow rate). 2. Low

LRP1 expression on the brain

endothelial cells of the animal

model. 3. Competitive

inhibition by other LRP1

ligands in the perfusion buffer.

1. Ensure the perfusion system

is properly calibrated and free

of leaks. Use a dye to visualize

the perfusion area. 2. Confirm

LRP1 expression in the brain

tissue of the animal model. 3.

Use a defined, serum-free

perfusion buffer to avoid

competition from endogenous

LRP1 ligands.

Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of ANG1005 in Human Cancer Cell Lines

Cell Line Cancer Type
IC50 (nM) of
ANG1005

IC50 (nM) of
Paclitaxel

U87 MG Glioblastoma 5.1 6.4

U118 Glioblastoma 2.7 7.2

U251 Glioblastoma 4.5 9.3

NCI-H460 Lung Carcinoma 5.2 7.3

A549 Lung Carcinoma 2.9 3.6

Calu-3 Lung Carcinoma 8.3 11.2

Data extracted from a study by Régina et al., 2008.[2]

Table 2: Clinical Dosing Schedules of ANG1005
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Clinical Trial Phase Patient Population Dosing Schedule Reference

Phase II
Recurrent High-Grade

Glioma

600 mg/m² or 650

mg/m² IV infusion

every 21 days

[4]

Phase II
Breast Cancer with

Brain Metastases

600 mg/m² IV infusion

every 21 days
[3][9]

Phase I

Advanced Solid

Tumors with Brain

Metastases

Dose escalation from

30 to 700 mg/m² IV

infusion every 21 days

[5]

Experimental Protocols
In Vitro Cytotoxicity Assay ([3H]Thymidine
Incorporation)
This protocol is adapted from a study evaluating the cytotoxic activity of ANG1005.[2]

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000 cells per well and

incubate for 24 hours to allow for cell attachment.

Drug Treatment: Prepare serial dilutions of ANG1005 and paclitaxel in culture medium.

Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include

vehicle-only wells as a negative control.

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5%

CO₂.

Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4 hours.

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail

and measure the incorporated radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the

percentage of inhibition of [³H]thymidine incorporation against the drug concentration.

In Vivo Tumor Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of ANG1005.

Cell Preparation: Culture human cancer cells (e.g., U87 MG glioblastoma cells) to 80-90%

confluency. Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline

(PBS), and resuspend in PBS or serum-free medium at a concentration of 5 x 10⁶ cells per

100 µL.

Tumor Implantation: Anesthetize immunocompromised mice (e.g., nude mice). For

subcutaneous models, inject 100 µL of the cell suspension into the flank. For orthotopic brain

tumor models, use a stereotactic frame to inject a smaller volume (e.g., 5 µL) of the cell

suspension into the desired brain region.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous

tumors) or through imaging techniques like bioluminescence imaging or MRI (for orthotopic

tumors).

Drug Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³ for

subcutaneous tumors), randomize the animals into treatment groups. Administer ANG1005
(e.g., 20 or 50 mg/kg) and vehicle control via intraperitoneal or intravenous injection

according to the desired dosing schedule (e.g., every 3 days for 5 doses).

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the

study. The primary efficacy endpoint is typically tumor growth inhibition or an increase in

overall survival.

Ethical Considerations: All animal experiments must be conducted in accordance with

institutional animal care and use committee (IACUC) guidelines.
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Caption: Mechanism of action of ANG1005.
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Caption: Experimental workflow for optimizing ANG1005 dosing.
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Caption: LRP1 signaling pathways activated by ANG1005.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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